8-(3-amino-4-methylphenyl)-7-(4-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
8-(3-AMINO-4-METHYLPHENYL)-7-(4-CHLOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound with a unique structure that includes both amino and chlorophenyl groups
Preparation Methods
The synthesis of 8-(3-AMINO-4-METHYLPHENYL)-7-(4-CHLOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core imidazo[1,2-g]purine structure, followed by the introduction of the amino and chlorophenyl groups through various substitution reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The amino and chlorophenyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-(3-AMINO-4-METHYLPHENYL)-7-(4-CHLOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(3-AMINO-4-METHYLPHENYL)-7-(4-CHLOROPHENYL)-1,3-DIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other imidazo[1,2-g]purine derivatives with different substituents These compounds may have similar structures but differ in their chemical and biological properties
Properties
Molecular Formula |
C22H19ClN6O2 |
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Molecular Weight |
434.9 g/mol |
IUPAC Name |
6-(3-amino-4-methylphenyl)-7-(4-chlorophenyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C22H19ClN6O2/c1-12-4-9-15(10-16(12)24)29-17(13-5-7-14(23)8-6-13)11-28-18-19(25-21(28)29)26(2)22(31)27(3)20(18)30/h4-11H,24H2,1-3H3 |
InChI Key |
IYYNNEYGIPXJML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC=C(C=C5)Cl)N |
Origin of Product |
United States |
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